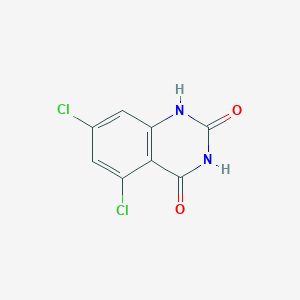

5,7-dichloroquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-8(14)12-7(6)13/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGDEPGOGCLOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)NC2=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the Quinazoline 2,4 1h,3h Dione System

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinedione Core

The benzene (B151609) portion of the 5,7-dichloroquinazoline-2,4(1H,3H)-dione core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms and the fused quinazolinedione ring system. wikipedia.org Electrophilic attack on the aromatic ring would require harsh reaction conditions and would likely be unselective.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the chloro and dione (B5365651) functionalities. While direct nucleophilic substitution on the benzene ring of 5,7-dichloroquinazoline-2,4(1H,3H)-dione is not extensively reported, studies on analogous systems, such as 5,7-dinitroquinazoline-4-one, provide valuable insights into the potential regioselectivity of such reactions. In the case of the dinitro analogue, nucleophilic attack by amines occurs preferentially at the C5 position (peri-substitution). This regioselectivity is attributed to the formation of a stabilizing intramolecular hydrogen bond between the attacking amine and the C4 carbonyl group in the transition state. A similar directing effect would be anticipated for the 5,7-dichloro derivative, favoring nucleophilic substitution at the C5 position.

Functionalization at Nitrogen Atoms (N1 and N3) of the Dione Ring

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring are key sites for derivatization, allowing for the introduction of a wide array of functional groups and molecular complexity.

Alkylation and Acylation Reactions

The nitrogen atoms of the dione ring can be readily alkylated or acylated under basic conditions. While specific studies on the 5,7-dichloro derivative are limited, general methodologies for the N-alkylation and N-acylation of the parent quinazoline-2,4(1H,3H)-dione are well-established and are expected to be applicable. uw.edunih.govmdpi.com These reactions typically involve the use of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl or acyl halide. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions and protecting groups.

Table 1: Representative N-Alkylation and N-Acylation Reactions of the Quinazoline-2,4(1H,3H)-dione System Note: These are general examples for the quinazoline-2,4(1H,3H)-dione scaffold and not specific to the 5,7-dichloro derivative.

| Reagent | Base | Solvent | Position(s) Functionalized | Reference |

| Ethyl chloroacetate | K₂CO₃ | DMF | N1 and N3 | nih.gov |

| Methyl-2-bromo acetate (B1210297) | Various | Various | N/A | uw.edu |

| Benzyl (B1604629) chloride | K₂CO₃ | DMF | N/A | rsc.org |

| Methyl iodide | Tetramethylguanidine | CHCl₃ | N1 | mdpi.com |

Introduction of Diverse Heterocyclic Moieties

The introduction of heterocyclic moieties onto the quinazoline-2,4(1H,3H)-dione scaffold is a common strategy in medicinal chemistry to explore new chemical space and biological activities. A versatile approach involves the initial N-alkylation of the dione ring with a bifunctional reagent, such as ethyl chloroacetate, to introduce a reactive handle. This can then be converted to a hydrazide, which serves as a key intermediate for the construction of various heterocycles. For instance, treatment of the dihydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of 1,3,4-oxadiazole (B1194373) rings. nih.gov

Synthesis of Guanidine (B92328) and Triazole Derivatives

Guanidine and triazole functionalities are important pharmacophores that can be incorporated into the quinazoline-2,4(1H,3H)-dione system. The synthesis of such derivatives often proceeds through N-alkylated intermediates. For example, N-alkylated quinazoline-2,4(1H,3H)-diones can be reacted with guanidine hydrochloride in the presence of a base to yield guanidine derivatives. rrpharmacology.rucyberleninka.runih.gov

Similarly, triazole rings can be introduced via several synthetic routes. One common method involves the reaction of an N-alkylated hydrazide intermediate with a suitable cyclizing agent. For example, the reaction of a dithiosemicarbazide derivative (obtained from the dihydrazide) with sodium hydroxide can lead to the formation of 1,2,4-triazole (B32235) rings. nih.gov Another approach is the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form 1,2,3-triazoles. nih.gov

Chemical Transformations at Carbonyl Positions (C2 and C4)

The carbonyl groups at the C2 and C4 positions of the dione ring are also amenable to chemical transformations, most notably halogenation, which converts the dione into a highly reactive dichloroquinazoline intermediate.

Halogenation Leading to Dichloroquinazolines

The conversion of 5,7-dichloroquinazoline-2,4(1H,3H)-dione to 2,4,5,7-tetrachloroquinazoline (B12100790) is a crucial transformation that opens up a vast array of subsequent derivatization possibilities. This reaction is typically achieved by heating the dione with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. researchgate.netgoogle.comgoogle.com The resulting 2,4,5,7-tetrachloroquinazoline is a highly valuable intermediate for the synthesis of a wide range of substituted quinazolines, as the chlorine atoms at the C2 and C4 positions are susceptible to regioselective nucleophilic substitution. mdpi.com

Cross-Coupling Reactions at C2 and C4 Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the quinazoline-2,4(1H,3H)-dione system, these reactions are typically performed on the corresponding 2,4-dichloroquinazoline (B46505) derivative. The inherent electronic properties of the 2,4-dichloroquinazoline ring govern the regioselectivity of these reactions, with the C4 position being significantly more susceptible to nucleophilic attack and oxidative addition of palladium(0) than the C2 position. This is attributed to the greater electron deficiency at C4. nih.govnih.gov

Consequently, monosubstitution via cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, occurs preferentially at the C4 position under controlled conditions. nih.govnih.gov To achieve substitution at the C2 position, a common strategy involves the initial blocking of the more reactive C4 position. For instance, in the case of 2,4,7-trichloroquinazoline, temporary deactivation of the C4 position by substitution with a thioether allows for subsequent regioselective cross-coupling at the C2 position. nih.gov

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dichloroquinazolines

| Reaction Type | Position of Primary Reactivity | Rationale |

| Suzuki-Miyaura | C4 | Higher electrophilicity of the C4 carbon. |

| Heck | C4 | Preferential oxidative addition of Pd(0) at the more electron-deficient C4 position. |

Selective Derivatization Strategies for 5,7-dichloroquinazoline-2,4(1H,3H)-dione Analogues

The presence of the dichloro substitution pattern on the benzenoid ring of 5,7-dichloroquinazoline-2,4(1H,3H)-dione provides a unique electronic landscape that can be exploited for selective derivatization.

Introduction of Amide and Eight-Membered Nitrogen-Heterocycle Moieties

The nitrogen atoms at positions 1 and 3 of the 5,7-dichloroquinazoline-2,4(1H,3H)-dione ring can be readily alkylated or acylated to introduce a variety of functional groups, including those containing amide bonds. Standard amide bond formation protocols, often involving the use of coupling reagents, can be employed to link carboxylic acid-containing moieties to the quinazolinedione core. luxembourg-bio.comresearchgate.net

The synthesis of derivatives containing eight-membered nitrogen-heterocycles tethered to the 5,7-dichloroquinazoline-2,4(1H,3H)-dione scaffold presents a synthetic challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. General strategies for the construction of eight-membered nitrogen heterocycles often involve ring-closing metathesis, intramolecular cyclization, or condensation reactions. However, the direct application of these methods to the 5,7-dichloroquinazoline-2,4(1H,3H)-dione system is not extensively documented in the current literature.

Acylthiourea and Thiazolidinone Derivative Formation

The synthesis of acylthiourea derivatives from 5,7-dichloroquinazoline-2,4(1H,3H)-dione can be achieved through the reaction of an appropriately functionalized quinazolinedione with an isothiocyanate. For instance, a precursor bearing a carboxylic acid or an amine group on a substituent attached to the quinazolinedione nitrogen can be converted to the corresponding acyl isothiocyanate or can be reacted with a thiocyanate-containing reagent to form the acylthiourea linkage. mdpi.com

The formation of thiazolidinone derivatives can be approached through several synthetic routes. One common method involves the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as rhodanine (B49660) (2-thioxo-4-thiazolidinone), followed by further reactions. wikipedia.orgresearchgate.net In the context of 5,7-dichloroquinazoline-2,4(1H,3H)-dione, a derivative bearing an aldehyde functionality could undergo condensation with a thiazolidinedione to yield a benzylidene-thiazolidinone product.

Table 2: Synthetic Strategies for Derivatization of Quinazoline-2,4(1H,3H)-diones

| Derivative Type | Key Reaction | Starting Material Moiety |

| Amide | Amide coupling | Carboxylic acid or amine |

| Acylthiourea | Reaction with isothiocyanate | Acyl chloride or amine |

| Thiazolidinone | Knoevenagel condensation | Aldehyde |

Specific Reactions Modulating Substituents on the Benzenoid Ring

Direct modification of the chlorine substituents at the C5 and C7 positions of the 5,7-dichloroquinazoline-2,4(1H,3H)-dione benzenoid ring via nucleophilic aromatic substitution (SNAr) is challenging. SNAr reactions on aryl halides are generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of 5,7-dichloroquinazoline-2,4(1H,3H)-dione, the fused pyrimidine (B1678525) dione system does exert an electron-withdrawing effect, but the meta-relationship of the carbonyl groups to the C5 and C7 chlorine atoms provides less activation compared to an ortho or para relationship. Therefore, harsh reaction conditions would likely be required to achieve substitution at these positions, potentially leading to side reactions or decomposition of the starting material. The current scientific literature lacks specific examples of successful nucleophilic aromatic substitution reactions at the C5 and C7 positions of this particular quinazolinedione.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 5,7-dichloroquinazoline-2,4(1H,3H)-dione, ¹H-NMR spectroscopy is used to identify the number and type of hydrogen atoms. The spectrum is expected to show three distinct signals. Two signals would appear in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring (H-6 and H-8). Due to their positions relative to the chlorine atoms, these protons would likely appear as distinct doublets, with a small coupling constant characteristic of meta-coupling. A third, broader signal would be expected for the two N-H protons of the dione (B5365651) ring, which may appear as a single exchangeable peak.

¹³C-NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for 5,7-dichloroquinazoline-2,4(1H,3H)-dione is predicted to display eight unique signals, corresponding to each of the eight carbon atoms in its asymmetric structure. This includes two signals for the carbonyl carbons (C-2 and C-4), which are expected at the downfield end of the spectrum, and six signals for the carbons of the fused benzene ring.

Table 1: Predicted NMR Data for 5,7-dichloroquinazoline-2,4(1H,3H)-dione

| Predicted ¹H-NMR Data (in DMSO-d₆) | ||

|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 | Broad Singlet | N1-H, N3-H |

| ~7.5 | Doublet | H-6 |

| ~7.3 | Doublet | H-8 |

| Predicted ¹³C-NMR Data (in DMSO-d₆) | |

|---|---|

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4 (C=O) |

| ~150 | C-2 (C=O) |

| ~140 | C-8a |

| ~138 | C-7 |

| ~128 | C-5 |

| ~125 | C-6 |

| ~118 | C-8 |

| ~115 | C-4a |

Note: The data presented are predicted values based on the chemical structure and known shifts for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (LC-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is particularly effective, providing highly accurate mass measurements that allow for the unambiguous determination of a compound's molecular formula.

For 5,7-dichloroquinazoline-2,4(1H,3H)-dione (C₈H₄Cl₂N₂O₂), HRMS would confirm the calculated exact mass of 230.9650. The characteristic isotopic pattern of the two chlorine atoms (a distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1) would provide definitive evidence for the presence of two chlorine atoms in the molecule.

Tandem MS (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. This analysis provides valuable structural information by revealing how the molecule breaks apart. For 5,7-dichloroquinazoline-2,4(1H,3H)-dione, common fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or isocyanic acid (HNCO) from the dione ring, as well as the loss of chlorine radicals.

Table 2: Predicted HRMS Data for 5,7-dichloroquinazoline-2,4(1H,3H)-dione

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₅Cl₂N₂O₂⁺ | 231.9723 |

| [M-H]⁻ | C₈H₃Cl₂N₂O₂⁻ | 230.9577 |

| [M+Na]⁺ | C₈H₄Cl₂N₂NaO₂⁺ | 253.9542 |

Note: Calculated masses are for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5,7-dichloroquinazoline-2,4(1H,3H)-dione would exhibit several characteristic absorption bands confirming its structure.

Key expected vibrations include N-H stretching bands from the amide groups, typically appearing as a broad peak in the region of 3200-3000 cm⁻¹. Strong, distinct absorption bands corresponding to the C=O (carbonyl) stretching of the two amide groups are expected around 1720-1670 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1610-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Finally, the C-Cl stretching vibrations would be visible in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 5,7-dichloroquinazoline-2,4(1H,3H)-dione

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3000 | N-H Stretch | Amide (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic (C-H) |

| 1720 - 1670 | C=O Stretch | Amide Carbonyls |

| 1610 - 1450 | C=C Stretch | Aromatic Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide (C-Cl) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For 5,7-dichloroquinazoline-2,4(1H,3H)-dione, an X-ray crystal structure analysis would confirm the planarity of the fused ring system. It would also reveal how the molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding between the N-H groups and carbonyl oxygens of adjacent molecules, which are common in such structures. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility. While specific experimental data for this compound is not available, the analysis would yield a crystallographic information file (CIF) containing all the atomic coordinates and cell parameters.

Advanced Spectroscopic and Analytical Techniques for Reaction Intermediates and Catalysts

The synthesis of 5,7-dichloroquinazoline-2,4(1H,3H)-dione typically proceeds from a substituted anthranilic acid or aminobenzonitrile precursor, such as 2-amino-4,6-dichlorobenzoic acid or 2-amino-4,6-dichlorobenzonitrile (B1628724). sigmaaldrich.comsynblock.com The characterization of these intermediates and any catalysts used is vital for process optimization and quality control.

A variety of analytical techniques are employed for this purpose:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to monitor the conversion of functional groups during the reaction, for example, the disappearance of a nitrile (C≡N) peak from the starting material and the appearance of amide C=O peaks in the product. analis.com.my

X-ray Diffraction (XRD): For heterogeneous catalysts, XRD is used to determine the crystalline phase, particle size, and purity of the catalytic material. bcrec.idresearchgate.net It is also used to confirm the crystal structure of starting materials and intermediates. analis.com.my

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to study the morphology, particle size, and dispersion of solid catalysts, which are critical factors for their activity and stability.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental composition analysis of the catalyst surface.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): This technique is used for the precise quantitative determination of the elemental composition of catalysts, particularly the metal loading.

These methods ensure the identity and purity of starting materials and intermediates and help in understanding the properties of catalysts that influence the reaction outcome.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. wikipedia.org This analysis is crucial for verifying the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.

For 5,7-dichloroquinazoline-2,4(1H,3H)-dione (C₈H₄Cl₂N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. The experimental values obtained from a combustion analyzer must match these theoretical values within a narrow margin, typically ±0.4%, to confirm the purity and assigned formula of the compound. researchgate.net

Table 4: Theoretical Elemental Composition of 5,7-dichloroquinazoline-2,4(1H,3H)-dione

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 41.59% |

| Hydrogen | H | 1.75% |

| Chlorine | Cl | 30.70% |

| Nitrogen | N | 12.12% |

| Oxygen | O | 13.85% |

Compound Reference Table

Computational and Theoretical Investigations of Quinazoline 2,4 1h,3h Diones

Quantum Chemical Calculations for Molecular Structures and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult or impossible to measure directly. For 5,7-dichloroquinazoline-2,4(1H,3H)-dione, these methods can predict its three-dimensional shape, the distribution of electrons, and the stability of different structural isomers and tautomers.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict stable conformations, bond lengths, and bond angles. For molecules with potential stereoisomerism, such as those with double bonds or complex ring structures, DFT can be used to analyze the relative stability of different isomers, like E and Z forms.

While specific DFT calculations for the E and Z isomers of 5,7-dichloroquinazoline-2,4(1H,3H)-dione are not available in the reviewed literature, this methodology would be the standard approach to determine which isomer is thermodynamically more favorable. The calculations would reveal that the most stable isomers are generally those that minimize steric hindrance and optimize electronic interactions.

Table 1: Illustrative DFT Geometry Optimization Parameters

This table illustrates the type of data obtained from DFT calculations. Specific values for 5,7-dichloroquinazoline-2,4(1H,3H)-dione are not available in the searched literature.

| Parameter | Value (Isomer 1) | Value (Isomer 2) |

| Total Energy (Hartree) | N/A | N/A |

| Relative Energy (kcal/mol) | N/A | N/A |

| C5-Cl Bond Length (Å) | N/A | N/A |

| N1-C2 Bond Angle (°) | N/A | N/A |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. mdpi.com FMO analysis for 5,7-dichloroquinazoline-2,4(1H,3H)-dione would provide insights into its potential as an electrophile or nucleophile and help predict its behavior in chemical reactions. The energies of these orbitals are used to calculate various quantum chemical descriptors like ionization potential, electron affinity, and chemical hardness. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies

This table shows representative data derived from FMO analysis. Specific values for 5,7-dichloroquinazoline-2,4(1H,3H)-dione are not available in the searched literature.

| Property | Calculated Value |

| HOMO Energy (eV) | N/A |

| LUMO Energy (eV) | N/A |

| HOMO-LUMO Gap (ΔE) (eV) | N/A |

| Ionization Potential (eV) | N/A |

| Electron Affinity (eV) | N/A |

Tautomers are structural isomers of chemical compounds that readily interconvert. Quinazoline-2,4(1H,3H)-dione can exist in several tautomeric forms, primarily the diketo and enol forms. bohrium.com The position of labile hydrogen atoms can shift, leading to different structures with distinct stabilities and chemical properties.

Computational methods, particularly DFT, are employed to calculate the energies of these different tautomeric forms. bohrium.com By comparing the total energies, scientists can predict the predominant tautomer in the gas phase or in different solvents. researchgate.net This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its dominant tautomeric form. For 5,7-dichloroquinazoline-2,4(1H,3H)-dione, such a study would clarify which tautomer is most stable and thus most likely to be observed experimentally.

Thermochemical calculations are used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf). The enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. These calculations provide fundamental data on the stability of a molecule. Computational models can estimate these values with increasing accuracy, offering a valuable alternative when experimental measurements are unavailable. A theoretical study on 5,7-dichloroquinazoline-2,4(1H,3H)-dione would provide essential data regarding its intrinsic stability.

Mechanistic Pathway Elucidation through Computational Chemistry

Beyond studying static molecules, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows researchers to map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed picture of how a synthesis occurs.

Understanding the step-by-step mechanism of a synthetic reaction is key to optimizing reaction conditions, improving yields, and minimizing byproducts. Computational studies can model the entire course of a reaction used to synthesize quinazoline-2,4(1H,3H)-dione derivatives. researchgate.net

For instance, in the synthesis of the quinazoline-2,4(1H,3H)-dione core, theoretical calculations can be used to:

Identify the most likely reaction intermediates.

Calculate the energy barriers (activation energies) for each step.

Visualize the three-dimensional structure of transition states.

By applying these computational techniques to the synthesis of 5,7-dichloroquinazoline-2,4(1H,3H)-dione, chemists could gain a deeper understanding of the underlying reaction mechanism, facilitating the development of more efficient and sustainable synthetic routes. nih.govresearchgate.net

Catalytic Cycle Analysis in Metal-Mediated and Green Chemistry Approaches

The synthesis of the quinazoline-2,4(1H,3H)-dione scaffold, the core of 5,7-dichloroquinazoline-2,4(1H,3H)-dione, has been the subject of various catalytic studies, including metal-mediated and green chemistry methodologies. While specific catalytic cycle analyses for the 5,7-dichloro derivative are not extensively detailed in the available literature, the general mechanisms can be extrapolated to understand its formation.

Metal-Mediated Approaches:

Palladium-catalyzed reactions are commonly employed for the synthesis of quinazoline (B50416) derivatives. A plausible catalytic cycle for the formation of a quinazoline-2,4(1H,3H)-dione derivative from a 2-aminobenzonitrile (B23959) precursor is believed to involve several key steps. The cycle would likely initiate with the oxidative addition of a palladium(0) catalyst to a reactant. Subsequent steps would involve insertion and cyclization, followed by reductive elimination to release the product and regenerate the palladium(0) catalyst. The presence of the 5,7-dichloro substituents on the aromatic ring of the precursor would primarily exert electronic effects on the reaction, potentially influencing the rate and efficiency of the catalytic cycle.

Green Chemistry Approaches:

In the realm of green chemistry, the use of ionic liquids as both solvent and catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has been explored. A proposed mechanism suggests that the ionic liquid's anion activates the amino group of the 2-aminobenzonitrile. mdpi.com This activation facilitates the reaction with CO2, leading to the formation of a carbamate (B1207046) intermediate. mdpi.com Subsequent intramolecular cyclization and rearrangement yield the final quinazoline-2,4(1H,3H)-dione product. mdpi.com This approach avoids the use of hazardous reagents and simplifies the reaction conditions. The electron-withdrawing nature of the chlorine atoms in 5,7-dichloro-2-aminobenzonitrile could impact the nucleophilicity of the amino group, thereby influencing the initial activation step in this green synthesis pathway.

Molecular Docking and Dynamics Simulations

While specific molecular docking and dynamics simulations for 5,7-dichloroquinazoline-2,4(1H,3H)-dione are not prominently featured in published research, numerous studies on analogous quinazoline-2,4(1H,3H)-dione derivatives provide a framework for understanding its potential biological interactions. These computational techniques are invaluable for predicting how a molecule like 5,7-dichloroquinazoline-2,4(1H,3H)-dione might interact with biological targets at the molecular level.

Building upon the prediction of binding modes, molecular docking can also provide an estimation of the binding affinity, often expressed as a docking score. Studies on quinazoline-2,4(1H,3H)-dione derivatives targeting various enzymes have demonstrated a correlation between the docking scores and the experimentally determined biological activities. mdpi.comnih.gov The binding affinity is a critical parameter in drug design, as it reflects the strength of the interaction between a ligand and its target. In the case of 5,7-dichloroquinazoline-2,4(1H,3H)-dione, the electronic and steric effects of the chlorine atoms would play a crucial role in determining its binding affinity for a specific biological target. The precise positioning and nature of these substituents would modulate the molecular recognition events, leading to either enhanced or diminished binding affinity compared to the unsubstituted parent compound or other derivatives.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, providing insights into its conformational flexibility and stability over time in a simulated biological environment. MD simulations have been employed to study the dynamic behavior of quinazoline derivatives complexed with their target proteins. nih.gov These simulations can reveal how the ligand and receptor adapt to each other's presence and can help in understanding the stability of the key interactions identified through molecular docking. For 5,7-dichloroquinazoline-2,4(1H,3H)-dione, MD simulations could be used to assess the stability of its binding mode within a target active site and to analyze the conformational changes it might undergo. The rigidity or flexibility of the dichloro-substituted quinazoline-2,4(1H,3H)-dione ring system would be a key factor in its dynamic behavior and its ability to maintain a favorable conformation for binding.

In Silico Prediction of Pharmacokinetic and Biological Properties

These in silico models predict various pharmacokinetic parameters and potential toxicity issues. For 5,7-dichloroquinazoline-2,4(1H,3H)-dione, the presence of two chlorine atoms would be expected to increase its lipophilicity, which could in turn affect its absorption and distribution characteristics. The metabolic fate of the compound would also be influenced by the dichloro substitution, as these positions might be susceptible to metabolic enzymes. In silico toxicity predictions would also be important to assess any potential liabilities associated with the chlorinated aromatic ring.

The following table summarizes the types of in silico predictions that are commonly performed for quinazoline-2,4(1H,3H)-dione derivatives and would be relevant for characterizing 5,7-dichloroquinazoline-2,4(1H,3H)-dione.

| Property | Prediction Tool/Method | Relevance |

| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration | Determines the extent of drug distribution in the body. |

| Metabolism | Cytochrome P450 (CYP) inhibition/induction | Predicts potential drug-drug interactions and metabolic stability. |

| Excretion | Renal clearance | Estimates the rate of elimination from the body. |

| Toxicity | Ames mutagenicity, hERG inhibition, hepatotoxicity | Identifies potential safety concerns. |

These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for the design and optimization of new drug candidates based on the 5,7-dichloroquinazoline-2,4(1H,3H)-dione scaffold.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information specifically detailing the mechanistic insights into the biological activities of the compound 5,7-dichloroquinazoline-2,4(1H,3H)-dione for the enzyme inhibition targets outlined in your request.

Extensive database searches were conducted to find research pertaining to "5,7-dichloroquinazoline-2,4(1H,3H)-dione" and its potential inhibitory effects on the following enzymes and pathways:

Mechanistic Insights into Biological Activities of Quinazoline 2,4 1h,3h Dione Derivatives

Molecular Mechanisms of Enzyme Inhibition

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the hepatitis C virus (HCV) genome. nih.gov As such, it represents a prime target for the development of direct-acting antiviral agents. wikipedia.org The NS5B polymerase is structured with three domains—fingers, palm, and thumb—that work in concert to synthesize new viral RNA strands. nih.gov

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of the HCV NS5B polymerase. nih.gov The proposed mechanism of action for these compounds involves the chelation of metal ions, specifically Mg2+, within the catalytic center of the enzyme. nih.gov These metal ions are critical for the polymerase's function. By binding to these ions, the quinazolinedione derivatives can effectively inhibit the enzyme's activity. This interaction has been supported by molecular docking studies and ultraviolet-visible (UV-Vis) spectrophotometry assays. nih.gov Furthermore, thermal shift assays have demonstrated that representative compounds from this class can increase the melting temperature of the NS5B protein, indicating direct binding and stabilization of the protein, which is consistent with an inhibitory effect. nih.gov

While the broader class of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives has shown anti-HCV activity, specific data on the inhibitory potential and mechanism of 5,7-dichloroquinazoline-2,4(1H,3H)-dione against HCV NS5B polymerase is not extensively detailed in the currently available research.

Phosphodiesterase (PDE) 4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a variety of cellular processes, including inflammation. nih.gov Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory conditions. nih.gov

The development of PDE4 inhibitors has encompassed a wide variety of chemical scaffolds. Although quinazoline (B50416) derivatives have been explored for various biological activities, specific and detailed research focusing on 5,7-dichloroquinazoline-2,4(1H,3H)-dione as a PDE4 inhibitor, including its mechanism of action and inhibitory potency, is not prominently featured in the scientific literature.

Mechanisms of Receptor Interaction and Modulation

Alpha-Adrenergic Receptor Antagonism

Alpha-adrenergic receptors are key components of the sympathetic nervous system, involved in regulating smooth muscle contraction, particularly in blood vessels. nih.gov Antagonists of these receptors, often referred to as alpha-blockers, inhibit the binding of catecholamines like norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. nih.gov

5-HT3A Receptor Antagonism

The 5-HT3A receptor is a subtype of the serotonin (B10506) receptor and functions as a ligand-gated ion channel. nih.gov Antagonists of this receptor are primarily used to manage nausea and vomiting, particularly that induced by chemotherapy. nih.gov The mechanism of these antagonists involves blocking the action of serotonin at the 5-HT3 receptors located on vagal nerve terminals and in the brain. nih.gov

While the quinazoline scaffold is present in various centrally acting agents, there is a lack of specific research identifying and characterizing 5,7-dichloroquinazoline-2,4(1H,3H)-dione as a 5-HT3A receptor antagonist. A related but structurally distinct compound, 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione, has been identified as a lead for 5-HT6 receptor antagonists, highlighting the importance of both the core scaffold and its substituents in determining receptor specificity. nih.gov

Cellular and Subcellular Modulatory Effects

Induction of Cell Cycle Arrest and Apoptosis Pathways

The regulation of the cell cycle and the induction of apoptosis are critical processes in controlling cell proliferation and eliminating damaged or cancerous cells. nih.gov Many anti-cancer agents function by interfering with these pathways. Cell cycle arrest prevents the division of malignant cells, while apoptosis leads to their programmed cell death. nih.govnih.gov

Various compounds containing a dichloro-substitution pattern have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For example, dichloroacetate (B87207) has been demonstrated to cause G2 phase cell-cycle arrest and induce apoptosis in colorectal cancer cells. nih.govnih.gov The underlying mechanisms can involve the modulation of mitochondrial function and the activation of caspase cascades. frontiersin.org

While these findings suggest that the dichloro-substituents can contribute to cytotoxic activity, specific studies detailing the effects of 5,7-dichloroquinazoline-2,4(1H,3H)-dione on cell cycle progression and the specific apoptotic pathways it may induce are not extensively documented in the available scientific literature.

Modulation of Inflammatory Mediators (e.g., NO synthesis, IL-6 secretion)

Certain derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant anti-inflammatory properties by modulating key signaling molecules involved in the inflammatory cascade. Research has focused on their ability to inhibit the production of nitric oxide (NO) and the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6).

Guanidine (B92328) derivatives of the quinazoline-2,4(1H,3H)-dione scaffold, in particular, have been identified as potent anti-inflammatory agents. nih.gov For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, a novel N¹,N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivative, designated as compound 4a , was shown to inhibit both NO synthesis and IL-6 secretion. nih.gov This compound was considered a potential agent for suppressing cytokine-mediated inflammatory responses. nih.gov The inhibition of these mediators is a crucial therapeutic strategy, as excessive production of NO and IL-6 is associated with the pathophysiology of various inflammatory diseases.

| Compound | Activity | Model System | Reference |

|---|---|---|---|

| Compound 4a (5-amino-1,2,4-triazole derivative) | Inhibition of NO synthesis and IL-6 secretion | LPS-stimulated murine macrophages | nih.gov |

Interaction with Bacterial Outer Membrane Proteins (e.g., OmpU)

While quinazoline-2,4(1H,3H)-dione derivatives have been reported to possess a range of antimicrobial activities, the primary mechanism of action does not appear to involve direct interaction with bacterial outer membrane proteins such as OmpU. nih.gov Instead, research suggests that their antibacterial effects are more aligned with mechanisms observed for fluoroquinolone-like compounds. nih.gov

Studies have proposed that these derivatives function as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mode of action circumvents direct interaction with the outer membrane as the primary entry or activity mechanism. Most synthesized compounds in relevant studies showed moderate activity against both Gram-positive and Gram-negative bacterial strains, indicating a broad spectrum of action related to these intracellular targets. nih.gov

Antiviral Mechanisms Against Specific Pathogens (e.g., vaccinia and adenovirus)

The antiviral potential of the quinazoline-2,4(1H,3H)-dione scaffold has been demonstrated through the synthesis of specific derivatives targeting DNA viruses. A novel series of 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones were identified as potent and specific inhibitors of vaccinia virus and adenovirus type 2.

In vitro evaluations revealed that several of these compounds exhibited significant antiviral activity. Notably, one derivative, 24b11 , was found to be the most potent inhibitor against the vaccinia virus, with a half-maximal effective concentration (EC₅₀) of 1.7 µM. Another compound, 24b13 , showed the highest potency against adenovirus-2, with an EC₅₀ value of 6.2 µM. These findings highlight the potential of modifying the quinazoline-2,4(1H,3H)-dione core to develop specific antiviral agents.

| Compound | Target Virus | EC₅₀ (µM) |

|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 |

| 24b13 | Adenovirus-2 | 6.2 |

Heat Shock Protein 90 (HSP90) Inhibition)

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell growth and survival, making it an attractive target for cancer therapy. nih.gov While various chemical scaffolds have been developed as HSP90 inhibitors, the quinazoline-2,4(1H,3H)-dione core itself is not prominently featured in the literature as a direct inhibitor of HSP90.

Research into novel HSP90 inhibitors has led to the development of compounds such as 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides. researchgate.net These molecules were designed based on the structure of the ATP-binding site of HSP90. researchgate.net However, based on available research, a direct inhibitory mechanism on HSP90 by 5,7-dichloroquinazoline-2,4(1H,3H)-dione or its close derivatives has not been established.

Exploration of Novel Biological Targets and Pathways

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold has prompted researchers to explore its potential against a range of novel biological targets beyond traditional applications. These explorations have opened new avenues for the development of targeted therapies.

One significant area of investigation is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical for DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been designed and synthesized as potent PARP-1/2 inhibitors. rsc.org Certain compounds from this series displayed IC₅₀ values against PARP-1 at the nanomolar level (10⁻⁹ M) and against PARP-2 at the sub-micromolar level (10⁻⁸ M). rsc.org

Another novel target for this class of compounds is the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov NHE-1 is a membrane protein that regulates intracellular pH and is implicated in various cellular functions. Its inhibition is a validated strategy for managing cardiovascular diseases. Guanidine derivatives of quinazoline-2,4(1H,3H)-diones have been identified as potent NHE-1 inhibitors, with some compounds demonstrating activity in the nanomolar range. nih.gov

These findings underscore the broad therapeutic potential of the quinazoline-2,4(1H,3H)-dione framework and its utility in designing inhibitors for diverse and novel biological targets.

Structure Activity Relationship Sar Studies of 5,7 Dichloroquinazoline 2,4 1h,3h Dione Analogues

Impact of Halogen Substitution Patterns (e.g., Dichloro at 5,7-positions) on Biological Potency and Selectivity

Halogenation of the benzenoid ring of the quinazoline-2,4-dione core is a key strategy for modulating pharmacological activity. The position, number, and nature of the halogen substituents significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing target binding and selectivity.

While direct and extensive SAR studies on the specific 5,7-dichloro substitution pattern are not widely detailed in the available literature, the effects of halogenation at individual positions on the ring provide critical insights. For instance, in a series of quinazoline-2,4(1H,3H)-dione derivatives designed as Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, the substitution of a hydrogen at the C5 position with a bromine atom was found to decrease the inhibitory activity. This suggests that for the NHE-1 binding site, a bulky substituent at this position may introduce steric limitations that are detrimental to activity.

Conversely, in the context of antibacterial agents, the introduction of electron-withdrawing groups such as chlorine on the quinazoline (B50416) scaffold has been noted to enhance activity. This suggests that for certain biological targets, the electronic effect of the halogen is a dominant factor. A study on tetrachloroquinazoline-2,4-dione derivatives highlighted their potential as antibacterial agents, indicating that poly-halogenation can be a viable strategy for developing compounds with interesting pharmacological properties. researchgate.net

The 5,7-dichloro pattern combines the electronic effects of two electron-withdrawing chlorine atoms with their specific steric footprint. This pattern would be expected to significantly lower the pKa of the N1 and N3 protons and alter the electron density across the aromatic system, which could profoundly influence interactions with biological targets. The precise impact on potency and selectivity, however, remains highly dependent on the specific topology and electrostatic environment of the target's binding pocket.

Influence of Substituents at N1 and N3 Positions on Efficacy and Target Binding

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core are primary sites for derivatization, and the nature of the substituents at these positions is a critical determinant of biological activity and target specificity. A wide variety of moieties, from simple alkyl chains to complex heterocyclic systems, have been introduced at these positions, leading to compounds with diverse pharmacological profiles.

In the development of antibacterial agents that function as DNA gyrase and topoisomerase IV inhibitors, simultaneous substitution at the N1 and N3 positions with heterocyclic rings has proven effective. nih.gov The incorporation of moieties such as oxadiazole, thiadiazole, and triazole can lead to compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

For inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, specific substitutions at the N3 position are crucial. Novel PARP-1/2 inhibitors have been developed by introducing a 3-amino pyrrolidine (B122466) moiety at N3, leading to compounds with IC50 values in the nanomolar range. rsc.org Further optimization involving substituted piperizine rings at this position has yielded potent inhibitors with significant antitumor activity both in vitro and in vivo. nih.gov

The interplay between substituents at the N1 and N3 positions is also important. In the case of NHE-1 inhibitors, SAR studies revealed that bulky N1-substituents like allyl or benzyl (B1604629) groups showed favorable activity when paired with a small methyl group on the N3-acylguanidine side chain. Conversely, a small N1-methyl group was more effective with an unsubstituted (R=H) side chain, highlighting a delicate balance of steric bulk between the two positions.

| N1-Substituent | N3-Substituent | Biological Target | Observed Activity | Reference |

|---|---|---|---|---|

| -CH₃ | -CH₂-CO-NH-Guanidine | NHE-1 | Active | - |

| -CH₂CH=CH₂ | -CH(CH₃)-CO-NH-Guanidine | NHE-1 | Active | - |

| -(CH₂)CO-Hydrazide | -(CH₂)CO-Hydrazide | Bacteria | Inactive | nih.gov |

| -CH₂-(Triazole) | -CH₂-(Triazole) | Bacteria | Active vs. E. coli | nih.gov |

| -H | -CH₂-(Piperizine)-R | PARP-1/2 | Potent Inhibition (nM) | nih.gov |

| -H | -CH₂-(Pyrrolidine)-NH₂ | PARP-1/2 | Potent Inhibition (nM) | rsc.org |

Role of Substituents on the Benzenoid Ring in Modulating Activity Profiles

The electronic nature of the substituent is a key factor. The introduction of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, tends to increase the positive charge on the quinazoline ring system. This can enhance interactions with electron-rich residues in a target's active site and has been shown to improve the antibacterial activity of quinazoline derivatives. nih.gov Conversely, electron-donating groups, such as methoxy (B1213986) (OCH₃), can increase electron density and may be favorable for different targets or for optimizing pharmacokinetic properties. For some quinazolinone derivatives, electron-donating groups on an attached phenyl ring were found to be essential for potent anticancer activity. mdpi.com

The position of the substituent is equally important. As noted earlier, a bulky bromine atom at the C5 position can introduce negative steric hindrance for NHE-1 inhibitors. In contrast, substitutions at the C6 and C7 positions are often well-tolerated and have been extensively explored in the development of kinase inhibitors. The strategic placement of groups at these positions can lead to enhanced potency and selectivity.

Steric and Electronic Effects of Derivatization on Molecular Interactions and Biological Outcome

The biological activity of quinazoline-2,4-dione analogues is fundamentally governed by the steric and electronic complementarity between the ligand and its target protein. Derivatization at different positions allows for the fine-tuning of these properties to optimize molecular interactions.

Steric Effects: The size and shape of substituents dictate how well a molecule fits into a binding pocket. Bulky groups can provide additional van der Waals interactions if the pocket is large enough, but they can also cause steric clashes that prevent optimal binding. The observation that a C5-bromo substituent diminished NHE-1 inhibitory activity is a clear example of negative steric influence, where the larger halogen atom likely prevents the molecule from adopting the ideal conformation for binding.

Electronic Effects: The electronic properties of substituents influence the electrostatic and hydrogen-bonding interactions that stabilize the ligand-protein complex. Electron-withdrawing groups, like halogens, increase the acidity of the N-H protons, potentially making them stronger hydrogen bond donors. They also create localized partial positive charges on the aromatic ring, which can engage in favorable electrostatic interactions. The enhanced antibacterial activity of chloro-substituted quinazolinediones can be attributed to such electronic modifications, which may improve binding to enzymes like DNA gyrase. nih.gov Computational methods, such as the Activation Strain Model (ASM) and Natural Energy Decomposition Analysis (NEDA), can be employed to separate and quantify the precise contributions of steric and electronic effects to the binding energy, providing a deeper understanding of the molecular interactions. chim.it

Conformational Preferences and Their Relationship to Observed Biological Activities

The three-dimensional conformation of a molecule is critical for its biological activity. The quinazoline-2,4-dione scaffold itself is relatively rigid, but the substituents, particularly at the N1 and N3 positions, can possess significant conformational flexibility. The preferred conformation of the molecule should place key interacting groups in the optimal orientation to bind with the target receptor.

Introducing conformational rigidity into a flexible side chain can often lead to an increase in potency by reducing the entropic penalty of binding. This principle was demonstrated in a series of NHE-1 inhibitors where replacing a flexible N-acylguanidine side chain with a conformationally rigid 5-amino-1,2,4-triazole moiety (a guanidine (B92328) "mimic") resulted in more active compounds. This suggests that the rigidified conformation is favorable for binding to the NHE-1 protein.

Computational studies, such as Density Functional Theory (DFT) calculations, can predict the most stable conformations of molecules. For certain quinazoline-2,4-dione derivatives, theoretical calculations have been used to confirm the relative stability of different isomers (e.g., E/Z isomers), which can be stabilized by factors such as intramolecular hydrogen bonds. Understanding which conformation is energetically preferred and how that relates to the bioactive conformation required for target binding is a powerful tool in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide the design of more effective analogues.

Both 2D- and 3D-QSAR studies have been successfully applied to quinazoline derivatives. frontiersin.orgrsc.org

2D-QSAR: These models correlate activity with 2D descriptors like molecular weight, logP, and topological indices.

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by analyzing the 3D steric and electrostatic fields surrounding the molecules.

For example, 3D-QSAR models have been constructed for quinazolinone derivatives as anticancer agents. rsc.orgresearchgate.net The resulting contour maps from CoMFA or CoMSIA analyses can visually guide medicinal chemists. These maps highlight specific regions around the molecular scaffold where bulky, electron-rich, or hydrogen-bonding groups would be either favorable or unfavorable for activity. By designing new molecules that fit the requirements of the QSAR model, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process. frontiersin.org These models have proven to be reliable and possess strong predictive power for designing new quinazoline-based therapeutic agents. frontiersin.org

Potential Applications of Quinazoline 2,4 1h,3h Dione Derivatives in Chemical Biology and Materials Science

Application as Chemical Probes for Elucidating Biological Pathways

Quinazoline-2,4(1H,3H)-dione derivatives have been explored as scaffolds for the development of chemical probes to investigate biological pathways. These probes can be designed to interact with specific enzymes or receptors, allowing for the study of their function and role in disease. The chlorine atoms in 5,7-dichloroquinazoline-2,4(1H,3H)-dione could serve as synthetic handles for the attachment of reporter groups, such as fluorescent tags or biotin, without significantly altering the core structure's binding affinity for its target. Furthermore, the electron-withdrawing nature of the chlorine atoms could influence the compound's reactivity and binding characteristics, potentially leading to probes with high specificity and potency.

Precursors for the Synthesis of High-Value Pharmaceutical Intermediates

The quinazoline-2,4(1H,3H)-dione framework is a key component in a variety of biologically active compounds. nih.govscispace.comopenmedicinalchemistryjournal.comdntb.gov.uanih.govresearchgate.netnih.gov Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov 5,7-dichloroquinazoline-2,4(1H,3H)-dione can serve as a valuable starting material for the synthesis of more complex pharmaceutical intermediates. The chlorine atoms offer sites for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the 5 and 7 positions. This chemical versatility enables the creation of libraries of novel compounds for drug discovery programs. For instance, substitution of the chlorine atoms with various amine, ether, or thioether linkages could lead to the development of potent and selective inhibitors of specific enzymes or receptors implicated in disease.

Potential in Agri-chemical Research and Development (e.g., phytopathogenic bacteria inhibition)

Quinoline and quinazolinone derivatives have demonstrated significant potential in the field of agrochemicals. nih.govresearchgate.net Their biological activity extends to fungicidal, herbicidal, and insecticidal properties. The structural features of 5,7-dichloroquinazoline-2,4(1H,3H)-dione, particularly the presence of the quinazoline (B50416) core and the halogen substituents, suggest its potential for investigation in agrochemical research. Halogenated aromatic compounds are frequently utilized in the design of pesticides due to their enhanced biological activity and metabolic stability. This derivative could be screened for its efficacy against various plant pathogens, including phytopathogenic bacteria and fungi, with the aim of developing novel and effective crop protection agents.

Exploration in Advanced Materials with Unique Electronic or Optical Properties

The planar and aromatic nature of the quinazoline-2,4(1H,3H)-dione system makes it an attractive candidate for the development of advanced organic materials. These materials can exhibit interesting electronic and optical properties, such as fluorescence and charge-transport capabilities. beilstein-journals.orgresearchgate.netrsc.org The introduction of chlorine atoms at the 5 and 7 positions of the quinazoline ring in 5,7-dichloroquinazoline-2,4(1H,3H)-dione would significantly influence its electronic structure. These electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially leading to materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future synthetic research must prioritize the development of environmentally benign and economically viable methods for producing 5,7-dichloroquinazoline-2,4(1H,3H)-dione and its derivatives. Current efforts in the broader field of quinazolinedione synthesis point towards several innovative strategies that could be adapted.

A significant area of development is the use of carbon dioxide (CO₂) as a C1 source, which aligns with the principles of green chemistry. rsc.orgresearchgate.net Research has demonstrated the efficient synthesis of the quinazoline-2,4(1H,3H)-dione core from CO₂ and 2-aminobenzonitriles, often facilitated by ionic liquids that act as both solvent and catalyst. rsc.orgacs.org Adapting this methodology for 2-amino-4,6-dichlorobenzonitrile (B1628724) could provide a sustainable pathway to the target compound.

Furthermore, metal-catalyzed cascade or domino reactions offer a powerful tool for building molecular complexity in a single step, improving atom economy and reducing waste. organic-chemistry.orgorganic-chemistry.org Novel copper-catalyzed methods, for instance, have been used to construct the quinazolinone skeleton from readily available starting materials under mild conditions. organic-chemistry.orgfrontiersin.org Future work should focus on tailoring these catalytic systems for chlorinated substrates to enhance the efficiency of synthesizing the 5,7-dichloro analog.

| Synthetic Strategy | Key Features | Potential Advantages for 5,7-dichloroquinazoline-2,4(1H,3H)-dione | Relevant Findings |

| CO₂ Fixation | Utilizes CO₂ as a renewable C1 feedstock. | Environmentally friendly, high atom economy. | Ionic liquids can efficiently catalyze the reaction of CO₂ and 2-aminobenzonitriles at atmospheric pressure. rsc.orgacs.org |

| Metal-Catalyzed Cyclization | Employs catalysts (e.g., Cu, Pd) to facilitate ring formation. | High yields, good functional group tolerance, potential for one-pot procedures. | Copper-catalyzed domino reactions of alkyl halides and anthranilamides provide efficient access to the core structure. organic-chemistry.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, cleaner reactions. | Effective for synthesizing 3-substituted quinazolinones. organic-chemistry.org |

Comprehensive Exploration of Undiscovered Biological Activities and Novel Therapeutic Targets

The quinazoline (B50416) scaffold is a "privileged structure" known to interact with a multitude of biological targets. nih.govnih.gov While general activities like anticancer and antimicrobial effects are widely reported for the class, the specific biological profile of 5,7-dichloroquinazoline-2,4(1H,3H)-dione remains largely uncharted. researchgate.netnih.gov

A crucial future direction is the comprehensive biological screening of this compound against a diverse panel of therapeutic targets. Given that many quinazoline derivatives function as kinase inhibitors, a primary focus should be on their activity against various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases. researchgate.netmdpi.combiomedres.us

Beyond oncology, the potential for this compound in other therapeutic areas warrants investigation. For example, quinazolinediones have shown promise as inhibitors of bacterial DNA gyrase, suggesting a potential role as antibacterial agents that could bypass existing fluoroquinolone resistance. nih.gov Other potential applications include anti-inflammatory, anticonvulsant, and antiviral activities, which have been observed in various analogs. nih.gov

| Potential Therapeutic Area | Specific Molecular Target(s) | Rationale based on Analog Studies |

| Oncology | EGFR, VEGFR, PARP-1, Tubulin | Many quinazoline-based drugs are approved kinase inhibitors; analogs show tubulin polymerization inhibition. mdpi.combiomedres.usnih.gov |

| Infectious Diseases | Bacterial DNA Gyrase, Topoisomerase IV | Quinazolinediones exhibit activity against fluoroquinolone-resistant bacterial mutants. nih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX) Enzymes | Quinazolinone-based hybrids have been investigated for COX enzyme inhibition. nih.gov |

| Neurodegenerative Diseases | BACE1 | Quinazolinone-based hydrazones have been studied as inhibitors of BACE1 for Alzheimer's disease. mdpi.com |

Advanced Computational Modeling for Rational Design and Optimization of Quinazolinedione Derivatives

Computational chemistry and in-silico modeling are indispensable tools for accelerating drug discovery. Future research should leverage these techniques for the rational design and optimization of derivatives based on the 5,7-dichloroquinazoline-2,4(1H,3H)-dione core.

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical models that correlate the structural features of a series of analogs with their biological activity. nih.gov By developing robust 3D-QSAR models, researchers can predict the activity of novel, unsynthesized compounds and identify key structural modifications likely to enhance potency. unar.ac.idnih.gov Molecular docking simulations can further elucidate the binding modes of these compounds within the active sites of specific targets, such as the ATP-binding pocket of a protein kinase. nih.gov This structural insight is critical for designing derivatives with improved affinity and selectivity, thereby minimizing potential off-target effects.

Integration of Quinazolinediones into Hybrid Scaffolds for Multi-Target Therapeutic Approaches

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to developing therapies for complex diseases like cancer. nih.govmdpi.com Creating hybrid molecules that can simultaneously modulate multiple targets offers the potential for synergistic efficacy and a reduced likelihood of drug resistance. nih.govspringernature.com

The 5,7-dichloroquinazoline-2,4(1H,3H)-dione scaffold is an ideal candidate for integration into such hybrid structures. Future research should explore the synthesis of hybrids combining this core with other biologically active moieties, such as triazoles, isoxazolines, or sulfonamides. nih.govnih.govnih.govmdpi.com For example, quinazoline-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, demonstrating the viability of this approach. nih.gov Such multi-target agents could prove particularly valuable in oncology, where tumor growth is often driven by redundant signaling pathways.

Methodological Advancements in Characterization and Analytical Techniques

As novel derivatives of 5,7-dichloroquinazoline-2,4(1H,3H)-dione are synthesized and evaluated, the need for advanced analytical and characterization methodologies will become paramount. While standard techniques such as NMR, IR, and mass spectrometry are foundational for structural confirmation, future work will require more sophisticated approaches. mdpi.com

High-resolution mass spectrometry (HRMS) will be essential for identifying metabolites in preclinical studies, providing crucial information on the compound's metabolic fate. The development of sensitive and specific bioanalytical methods, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be necessary to accurately quantify the compound and its metabolites in biological matrices like plasma and tissue. These techniques are vital for robust pharmacokinetic and pharmacodynamic studies.

Strategies for Overcoming Resistance Mechanisms in Pathogenic Organisms

Drug resistance is a major challenge in the treatment of both cancer and infectious diseases. nih.govnih.gov A significant future research direction for 5,7-dichloroquinazoline-2,4(1H,3H)-dione will be the design of analogs that can circumvent known resistance mechanisms.

In oncology, resistance to kinase inhibitors often arises from mutations in the target protein's active site. mdpi.combiomedres.us Similarly, in bacteriology, resistance to quinolone-class antibiotics is frequently due to mutations in DNA gyrase. nih.gov Research on quinazolinediones has shown that they can be effective against certain fluoroquinolone-resistant bacteria because they lack the carboxylate group involved in a key interaction that is disrupted by resistance mutations. nih.gov Future work should systematically modify the substituents on the 5,7-dichloroquinazoline-2,4(1H,3H)-dione scaffold to create derivatives that can effectively bind to and inhibit both wild-type and clinically relevant mutant forms of therapeutic targets. Another strategy involves designing molecules that are poor substrates for efflux pumps, a common mechanism of multidrug resistance. nih.gov

Q & A

Q. What are the established synthetic routes for 5,7-dichloroquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization and halogenation steps starting from anthranilic acid derivatives. A traditional route uses chlorosulfonyl isocyanate or phosgene for cyclization, but these reagents are highly toxic . For optimization, consider replacing hazardous reagents with greener alternatives. For example, CO₂ can be incorporated under catalytic conditions to form the quinazoline-dione core, reducing waste and improving safety . Key steps include:

Alkylation/Chlorination : Introduce chlorine substituents at positions 5 and 7 using N-chlorosuccinimide (NCS) in a DMF/K₂CO₃ system.

Cyclization : Use urea or thiourea derivatives in acidic or basic media to form the bicyclic structure.

Yield optimization can be achieved by varying solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C). Confirm purity via HPLC or TLC .

Q. How can spectroscopic techniques validate the structure of 5,7-dichloroquinazoline-2,4(1H,3H)-dione?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons adjacent to chlorine substituents (positions 5 and 7) show deshielding (δ 7.8–8.2 ppm). Carbonyl groups (C-2 and C-4) appear at δ 160–165 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : ESI-MS should display [M+H]⁺ or [M-H]⁻ peaks corresponding to the molecular formula C₈H₄Cl₂N₂O₂ (exact mass: 245.96 g/mol). Fragmentation patterns confirm chlorine isotopes (3:1 ratio for Cl²⁵/Cl³⁷) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Cl (550–650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do the electronic effects of chlorine substituents at positions 5 and 7 influence nucleophilic substitution reactions in quinazoline-2,4-diones?

- Methodological Answer : Chlorine’s electron-withdrawing nature activates the quinazoline ring for nucleophilic attack. At position 7, the meta-directing effect of Cl favors substitution at C-6 or C-7. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites . Experimentally, react 5,7-dichloro derivatives with amines (e.g., benzylamine) in DMSO at 100°C. Monitor regioselectivity via LC-MS and compare with mono-chloro analogs to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in biological activity data among quinazoline-2,4-dione derivatives with varying substituents?

- Methodological Answer :

- Dose-Response Analysis : Test compounds across a wide concentration range (nM to μM) to identify non-linear effects. For example, 3-ethyl derivatives show antimicrobial activity at 10 μM but cytotoxicity at 50 μM .

- Structural Modifications : Compare 5,7-dichloro with 6-nitro or 7-iodo analogs (e.g., 7-iodoquinazoline-2,4-dione ) to isolate substituent contributions.

- Target-Specific Assays : Use enzyme inhibition assays (e.g., HIV reverse transcriptase ) instead of broad-spectrum antimicrobial tests to reduce confounding factors.

Q. How can computational modeling predict the binding mode of 5,7-dichloroquinazoline-2,4(1H,3H)-dione to therapeutic targets like protein disulfide isomerase (PDI)?

- Methodological Answer :

- Docking Studies : Use software like MOE or AutoDock Vina to model interactions. The dichloro motif may form halogen bonds with PDI’s catalytic cysteine residues (e.g., Cys53 and Cys56) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Cl substituents may enhance hydrophobic interactions in the active site .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between dichloro and non-halogenated analogs .

Data Analysis & Mechanistic Questions

Q. What analytical approaches distinguish isomeric byproducts in the synthesis of 5,7-dichloroquinazoline-2,4(1H,3H)-dione?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate isomers. Monitor characteristic fragments (e.g., m/z 210 for dechlorinated species).

- 2D NMR (NOESY/HSQC) : Correlate cross-peaks to confirm substitution patterns. For example, NOE between H-6 and H-8 protons indicates 5,7-dichloro vs. 6,8-dichloro isomers .

Q. How can solvent effects be systematically studied to improve the regioselectivity of chlorination in quinazoline-2,4-diones?

- Methodological Answer : Design a solvent polarity screen (e.g., DCM, THF, DMSO) with NCS as the chlorinating agent. Track reaction progress via in situ IR for C-Cl bond formation. Polar aprotic solvents (DMF) favor electrophilic substitution at electron-deficient positions (5 and 7), while non-polar solvents may lead to side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.